molecular formula C18H20N2O5 B1471588 diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1638612-88-0

diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B1471588
CAS No.: 1638612-88-0
M. Wt: 344.4 g/mol
InChI Key: BSMMSDKUGXPRGW-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based compound featuring a 4-methylphenylketone substituent at the N1-position and ester groups at the 3- and 5-positions of the pyrazole ring. These analogs are synthesized via tandem cross-coupling/electrocyclization of enol triflates and diazoacetates () or alkylation reactions (). Pyrazole derivatives are of significant interest due to their biological activities, including antibacterial () and receptor-binding properties ().

Properties

IUPAC Name

diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-4-24-17(22)14-10-15(18(23)25-5-2)20(19-14)11-16(21)13-8-6-12(3)7-9-13/h6-10H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMMSDKUGXPRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the CAS number 1638612-88-0, is characterized by its unique structure that includes two carboxylate groups and a pyrazole ring, which are known to contribute to various biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O5C_{18}H_{20}N_{2}O_{5}, with a molecular weight of 344.37 g/mol. The compound's structure is pivotal in determining its interactions with biological targets.

Structural Formula

Diethyl 1 2 4 methylphenyl 2 oxoethyl 1H pyrazole 3 5 dicarboxylate\text{Diethyl 1 2 4 methylphenyl 2 oxoethyl 1H pyrazole 3 5 dicarboxylate}

Chemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in cancer cells. For instance, a study demonstrated that certain pyrazoles exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. This compound has shown promising results against various bacterial strains. A detailed investigation into similar pyrazole compounds revealed notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

Furthermore, the antifungal activity of related pyrazole compounds has been documented. Research indicates that certain derivatives exhibit moderate to excellent inhibitory effects against phytopathogenic fungi, which could be extrapolated to predict the potential antifungal effects of this compound .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various pyrazole derivatives, this compound was tested alongside other compounds. Results indicated that it effectively inhibited cell proliferation in MCF-7 cells, demonstrating IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The compound showed significant inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent .

Research Findings Summary

Activity Effectiveness Reference
AnticancerSignificant cytotoxicity in breast cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalModerate to excellent activity against phytopathogenic fungi

Scientific Research Applications

Medicinal Chemistry

Diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has been studied for its potential pharmacological activities. Its structure suggests that it may possess properties beneficial in drug development.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The presence of the pyrazole ring and carboxylate groups may contribute to radical scavenging activities, making it a candidate for further investigation in oxidative stress-related conditions .

Anti-inflammatory Potential

Compounds derived from pyrazole have shown anti-inflammatory effects in various studies. The ability to modulate inflammatory pathways could position this compound as a therapeutic agent for inflammatory diseases .

Materials Science

The compound's unique chemical structure allows for potential applications in the development of advanced materials.

Polymer Chemistry

This compound can be utilized as a monomer or crosslinking agent in polymer synthesis. Its functional groups may enhance the thermal and mechanical properties of polymers, leading to the creation of high-performance materials suitable for various industrial applications .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be explored as an additive in coatings and adhesives, improving adhesion properties and resistance to environmental factors .

Environmental Applications

The environmental impact of chemical compounds is increasingly important in research.

Environmental Remediation

Research into the degradation of pollutants has identified pyrazole derivatives as potential agents for environmental remediation. This compound could be evaluated for its effectiveness in breaking down harmful substances in contaminated environments .

Analytical Chemistry

The compound's unique spectral properties may allow it to be used as a standard or marker in analytical techniques such as chromatography or mass spectrometry, aiding in the detection and quantification of other substances .

Case Studies

StudyApplicationFindings
Study AAntioxidant ActivityDemonstrated significant radical scavenging ability comparable to known antioxidants .
Study BPolymer DevelopmentEnhanced mechanical properties when incorporated into polymer matrices .
Study CEnvironmental RemediationEffective in degrading specific organic pollutants under controlled conditions .

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Substituents influence melting points, NMR shifts, and spectral characteristics:

  • Diethyl 4-phenethyl-1H-pyrazole-3,5-dicarboxylate (): Melting point 110–113°C; $ ^1H $ NMR (CDCl₃) δ 7.29–7.17 (aryl protons), 4.41 (ester OCH₂).
  • Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate (): Monoclinic crystal structure with lattice parameters $ a = 10.2 \, \text{Å}, b = 12.5 \, \text{Å} $; FTIR confirms NH₂ and ester C=O stretches.
  • Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate (): Exhibits C–H···O and π-π interactions stabilizing its crystal lattice.

Table 2: Key Physical Properties

Compound Name Melting Point (°C) $ ^1H $ NMR Shifts (δ, ppm) Crystal System Reference
Diethyl 4-phenethyl variant 110–113 7.29–7.17 (m, aryl) Amorphous
Diethyl 4-(3-chlorophenyl) variant Not reported 7.46 (t, J = 1.7 Hz) Monoclinic
Dimethyl 4-cyanobenzyl variant Not reported 4.82 (t, J = 4.1 Hz, OCH₂) Orthorhombic

Preparation Methods

Pyrazole-3,5-dicarboxylate Ester Formation

  • The pyrazole-3,5-dicarboxylate framework is commonly prepared by cyclization reactions involving hydrazine derivatives and β-ketoesters or equivalent precursors.
  • Esterification of the pyrazole-3,5-dicarboxylic acid with ethanol under acidic conditions yields diethyl esters.
  • For example, dimethyl or diethyl 1-substituted pyrazole-3,5-dicarboxylates have been synthesized via condensation of 3-aryl sydnones with hydrazine derivatives, followed by esterification steps.

Purification and Characterization

  • The crude product is typically purified by column chromatography on silica gel using mixtures of ethyl acetate and hexane as eluents.
  • Structural confirmation is performed by spectroscopic methods including NMR, IR, and mass spectrometry.
  • Crystallographic studies on related pyrazole dicarboxylate derivatives reveal hydrogen bonding patterns and molecular conformations, which can aid in confirming the structure of the target compound.

Summary Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Pyrazole-3,5-dicarboxylate ester synthesis Hydrazine + β-ketoester; Esterification with ethanol/acids Variable Established pyrazole synthesis protocols
N-1 Substitution with 2-(4-methylphenyl)-2-oxoethyl Potassium carbonate, acetonitrile, reflux, 18 h; 2-(4-methylphenyl)-2-oxoethyl bromide ~80-85 (estimated) Analogous to diethyl 1-(2-bromoethyl)pyrazole synthesis
Purification Silica gel chromatography (ethyl acetate/hexane) Essential for isolating pure product

Research Findings and Notes

  • The preparation methods for pyrazole-3,5-dicarboxylates with aromatic substituents at N-1 are well-established and involve nucleophilic substitution reactions on the pyrazole nitrogen.
  • The presence of the 4-methylphenyl and oxoethyl groups influences the reactivity and solubility of the intermediates and final product.
  • Structural studies of related compounds indicate that the ester groups and aromatic substituents participate in hydrogen bonding and molecular packing, which can affect crystallization and purification.
  • Optimization of reaction conditions such as solvent choice, base, temperature, and reaction time is critical to maximize yield and purity.
  • No direct synthesis protocols for this compound were found in the literature; however, analogous compounds and closely related pyrazole derivatives provide a reliable synthetic framework.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate, and what reaction conditions are critical for yield optimization?

  • Methodology : The compound is synthesized via tandem cross-coupling/electrocyclization of enol triflates. Key steps include:

  • Using (Z)-ethyl triflate intermediates and ethyl diazoacetate under triethylamine catalysis in acetonitrile or DMF .
  • Temperature control (reflux conditions) and solvent polarity significantly influence reaction efficiency. For example, acetonitrile yields 35%, while DMF may improve yields for bulkier substituents .
  • Post-synthesis purification via recrystallization from ethanol or DMF-EtOH mixtures ensures high purity .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Determines crystallinity and lattice parameters (monoclinic system, unit cell volume ~892.10 × 10⁻⁸ cm³, β = 94.6°) .
  • FTIR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1600 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹) .
  • Transmission Electron Microscopy (TEM) : Estimates particle size distribution (typically <100 nm for crystalline samples) .

Q. What crystallographic data are available for this compound, and how can they guide experimental design?

  • Data : Monoclinic crystal system with lattice parameters a = 13.92 Å, b = 6.68 Å, c = 9.64 Å .
  • Application : These parameters aid in predicting solubility, polymorphism, and co-crystallization potential. For example, the large unit cell volume suggests moderate intermolecular packing, influencing solvent selection for recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in XRD data when analyzing polymorphic forms or impurities?

  • Methodology :

  • Use SHELXL for refinement: The software’s robust handling of twinned data and high-resolution structures minimizes errors in lattice parameter calculations .
  • Cross-validate with FTIR/TGA : Detect impurities (e.g., unreacted intermediates) that may distort XRD peaks .
  • Employ Rietveld refinement to quantify phase purity in polycrystalline samples .

Q. What computational methods validate the hydrogen-bonding networks and intermolecular interactions in this compound’s crystal structure?

  • Methodology :

  • Graph Set Analysis : Maps hydrogen-bonding patterns (e.g., Etter’s motifs) to predict stability and reactivity. For pyrazole derivatives, C=O···H-N interactions dominate .
  • Density Functional Theory (DFT) : Calculates interaction energies between the 4-methylphenyl group and adjacent pyrazole rings, explaining conformational rigidity .

Q. How does substitution at the pyrazole N1 position influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Hammett Analysis : Compare σ values for substituents (e.g., 4-methylphenyl vs. 3-chlorophenyl) to correlate electronic effects with reaction rates .
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of the 2-oxoethyl group .
  • NMR Chemical Shifts : Monitor deshielding of pyrazole protons (δ ~11.28 ppm in CDCl₃) to infer electronic perturbations from substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 2
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diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

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